molecular formula C9H12N2OS B13310660 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13310660
M. Wt: 196.27 g/mol
InChI Key: MSDLSBKYZKSROZ-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopentane core substituted with a carbaldehyde group and a 1,2,5-thiadiazole ring linked via a methyl bridge.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

1-(1,2,5-thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-13-11-8/h6-7H,1-5H2

InChI Key

MSDLSBKYZKSROZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=NSN=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with thiadiazole precursors under specific conditions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde

This analog (CAS 1936275-19-2) differs in the substitution pattern of the thiadiazole ring (1,2,3 vs. 1,2,5), altering electronic distribution and steric effects. Both compounds share the molecular formula C₉H₁₂N₂OS (MW 196.27), but the positional isomerism influences reactivity. For example:

  • Synthetic routes for 1,2,3-thiadiazole derivatives often involve cyclization of thiosemicarbazides, as seen in , but the target compound may require tailored methods .

Table 1: Key Physicochemical Properties

Property 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
Molecular Formula C₉H₁₂N₂OS C₉H₁₂N₂OS
Molecular Weight 196.27 (inferred) 196.27
Thiadiazole Substitution 1,2,5 1,2,3
Functional Group Carbaldehyde Carbaldehyde

Comparison with 1,4-Benzodioxine-Based Thiadiazole Derivatives

describes fused 1,4-benzodioxine-thiadiazole derivatives synthesized via condensation of thiosemicarbazides with benzodioxine intermediates. Key distinctions include:

  • Core Structure : The target compound lacks the benzodioxine ring, reducing aromatic π-system conjugation but improving metabolic stability.
  • Synthesis : Benzodioxine-thiadiazoles employ sodium acetate and thiosemicarbazide under reflux, whereas the target compound’s synthesis may require milder conditions due to the absence of fused aromatic systems .

Comparison with Thiazolylmethylcarbamate Analogs

highlights thiazole-based carbamates (e.g., thiazol-5-ylmethyl carbamates) with complex peptidomimetic structures. Key differences:

  • Heterocycle Composition : Thiazoles (one sulfur, one nitrogen) are less electron-deficient than thiadiazoles (two sulfurs, one nitrogen), affecting binding affinity in enzyme inhibition.
  • Functional Groups : Carbamates in contrast with the carbaldehyde group in the target compound, suggesting divergent reactivity (e.g., carbamates undergo hydrolysis, while carbaldehydes participate in nucleophilic additions) .

Table 2: Functional Group and Heterocycle Impact

Compound Class Heterocycle Type Key Functional Group Potential Applications
Target Compound 1,2,5-Thiadiazole Carbaldehyde Antimicrobial agents, ligands for metalloenzymes
Benzodioxine-Thiadiazoles 1,2,5-Thiadiazole Hydrazine-carbothioamide Anticancer, antiviral
Thiazolylmethylcarbamates Thiazole Carbamate Protease inhibitors, antibiotics

Biological Activity

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a compound characterized by its unique structure, combining a thiadiazole ring with a cyclopentane moiety and an aldehyde functional group. Its molecular formula is C₉H₁₂N₂OS, and it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
IUPAC Name 1-(1,2,5-thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde
CAS Number 1935297-00-9

Synthesis

The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with thiadiazole precursors. Common methods include using cyclopentanone as a starting material, which undergoes condensation and oxidation reactions to yield the desired product.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial activity. Thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi .

Antifungal Activity

The antifungal activity of thiadiazole derivatives is particularly noteworthy. Compounds similar to 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde have been tested against Candida species. One study highlighted that a related thiadiazole derivative exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 96 μg/ml against pathogenic fungi. The mechanism involves disruption of cell wall biogenesis and increased sensitivity to cell wall-targeting agents .

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antifungal Activity Study :
    • A study investigated the antifungal effects of a series of thiadiazole derivatives against Candida albicans. The results indicated that these compounds disrupt cell wall integrity and affect cellular morphology, leading to cell death .
  • Antibacterial Activity Assessment :
    • Another study focused on the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed varying degrees of inhibition, suggesting potential applications in developing new antibiotics .

The biological activity of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde likely involves its interaction with specific enzymes or receptors within microbial cells. The thiadiazole ring can modulate biochemical pathways, leading to either inhibition or activation of target sites crucial for microbial survival or proliferation .

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